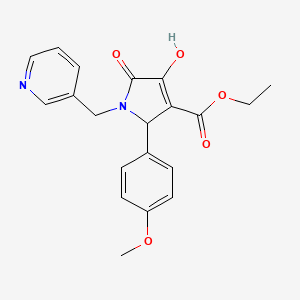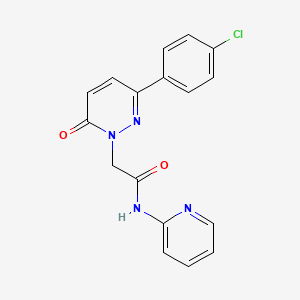
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is a complex organic compound with the molecular formula C31H28ClN2O6P It is known for its unique structure, which combines morpholine, phenyl, oxazole, and triphenylphosphonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate typically involves multiple steps. One common method includes the reaction of 2-phenyl-4-morpholin-4-yl-oxazole with triphenylphosphine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which are crucial for its applications in research and industry.
化学反应分析
Types of Reactions
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium iodide: Similar in structure but contains iodide instead of perchlorate.
(5-Morpholin-4-YL-2-styryl-oxazol-4-YL)triphenylphosphonium iodide: Contains a styryl group instead of a phenyl group.
(2-(2-Chloro-phenyl)-5-morpholin-4-YL-oxazol-4-YL)triphenylphosphonium iodide: Contains a chloro-phenyl group.
Uniqueness
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its perchlorate anion also differentiates it from similar compounds, potentially affecting its solubility and reactivity.
属性
CAS 编号 |
83367-85-5 |
|---|---|
分子式 |
C31H28ClN2O6P |
分子量 |
591.0 g/mol |
IUPAC 名称 |
(5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C31H28N2O2P.ClHO4/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1(3,4)5/h1-20H,21-24H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
RBCKODSTWQGRJN-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B12173662.png)
![1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12173664.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B12173671.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12173672.png)

![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173687.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12173691.png)
![7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one](/img/structure/B12173695.png)
![N-[4-(acetylamino)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B12173703.png)


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12173712.png)
